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1-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-3-(3,4-dimethylphenyl)urea

Medicinal Chemistry Kinase Inhibition Linker SAR

1-(2-(1,5-Dimethyl-1H-pyrazol-3-yl)ethyl)-3-(3,4-dimethylphenyl)urea (CAS 2034262-05-8) is a synthetic small-molecule urea derivative (molecular formula C₁₆H₂₂N₄O; MW 286.379 g/mol) incorporating a 1,5-dimethylpyrazole ring linked via a two-carbon ethyl spacer to a urea bridge, which is further N′-substituted with a 3,4-dimethylphenyl group. This compound belongs to the broader pharmacologically significant class of pyrazolyl-ureas, a scaffold extensively validated as a privileged chemotype for kinase inhibition, particularly targeting p38α MAPK, Src, and TrkA, as well as dual COX-2/sEH inhibition.

Molecular Formula C16H22N4O
Molecular Weight 286.379
CAS No. 2034262-05-8
Cat. No. B2625240
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-3-(3,4-dimethylphenyl)urea
CAS2034262-05-8
Molecular FormulaC16H22N4O
Molecular Weight286.379
Structural Identifiers
SMILESCC1=C(C=C(C=C1)NC(=O)NCCC2=NN(C(=C2)C)C)C
InChIInChI=1S/C16H22N4O/c1-11-5-6-14(9-12(11)2)18-16(21)17-8-7-15-10-13(3)20(4)19-15/h5-6,9-10H,7-8H2,1-4H3,(H2,17,18,21)
InChIKeyKURJPFGHFPGJRO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2-(1,5-Dimethyl-1H-pyrazol-3-yl)ethyl)-3-(3,4-dimethylphenyl)urea: Structural Identity and Pharmacophore Context for Procurement Decisions


1-(2-(1,5-Dimethyl-1H-pyrazol-3-yl)ethyl)-3-(3,4-dimethylphenyl)urea (CAS 2034262-05-8) is a synthetic small-molecule urea derivative (molecular formula C₁₆H₂₂N₄O; MW 286.379 g/mol) incorporating a 1,5-dimethylpyrazole ring linked via a two-carbon ethyl spacer to a urea bridge, which is further N′-substituted with a 3,4-dimethylphenyl group [1]. This compound belongs to the broader pharmacologically significant class of pyrazolyl-ureas, a scaffold extensively validated as a privileged chemotype for kinase inhibition, particularly targeting p38α MAPK, Src, and TrkA, as well as dual COX-2/sEH inhibition [2]. The specific substitution pattern — para-dimethyl on the pyrazole, ethyl linker, and 3,4-dimethyl on the phenyl — is structurally distinct among reported pyrazolyl-urea series, positioning this compound as a non-obvious candidate for kinase or dual-enzyme inhibitor screening libraries [2].

Why Generic Pyrazolyl-Urea Interchange Introduces Uncontrolled Variation: The Case for 1-(2-(1,5-Dimethyl-1H-pyrazol-3-yl)ethyl)-3-(3,4-dimethylphenyl)urea


Within the pyrazolyl-urea inhibitor class, minor structural modifications produce profound changes in target selectivity, potency, and ADME properties. Published structure-activity relationship (SAR) studies demonstrate that the length and nature of the linker connecting the pyrazole to the urea pharmacophore directly dictate the binding mode and potency against specific targets: direct pyrazole-urea linkage yields poor sEH inhibition (IC₅₀ > 100 nM), whereas insertion of a three-methylene spacer improves sEH potency approximately 20-fold without affecting COX-2 activity [1]. Similarly, the substitution pattern on the phenyl ring modulates p38α MAPK inhibitory activity by over 5-fold (IC₅₀ ranging from 0.037 to >0.210 µmol/L depending solely on aryl substitution) [2]. Consequently, substituting a generic or superficially similar pyrazolyl-urea analog without controlling for linker length, pyrazole substitution, and aryl decoration risks switching the target profile entirely, invalidating screening results and wasting procurement resources.

Quantitative Differentiation Evidence: 1-(2-(1,5-Dimethyl-1H-pyrazol-3-yl)ethyl)-3-(3,4-dimethylphenyl)urea vs. Closest Structural Analogs


Ethyl Spacer Linker Differentiates Target Engagement Geometry from Direct-Linked Pyrazolyl-Ureas

The compound features a two-carbon ethyl spacer between the 1,5-dimethylpyrazole and the urea NH, whereas the dominant clinical candidate BIRB 796 (Doramapimod) and most patented pyrazolyl-urea kinase inhibitors employ a direct pyrazole-urea bond at the pyrazole C3 position [1][2]. Published SAR across multiple pyrazolyl-urea series demonstrates that insertion of methylene spacers between the pyrazole and urea substantially alters the geometry of target engagement: in COX-2/sEH dual inhibitor programs, increasing the linker from zero to three methylene units improved sEH potency ~20-fold (IC₅₀ shifting from >100 nM to single-digit nM) while maintaining COX-2 selectivity [3]. Similarly, N-ethylureas incorporating extended spacers have shown potent dual Trypanosoma brucei/T. cruzi inhibition (IC₅₀ = 9–16 nM) [4]. The ethyl spacer in the target compound represents an intermediate geometry not represented in either the direct-linked (BIRB 796-type) or three-methylene-linked chemotypes, offering a distinct conformational profile for probing allosteric kinase pockets or dual-target engagement [2].

Medicinal Chemistry Kinase Inhibition Linker SAR

3,4-Dimethylphenyl Substitution Pattern Offers Divergent Kinase Selectivity Relative to Mono-Substituted and Halo-Substituted Analogs

The established SAR for pyrazolyl urea p38α MAPK inhibitors reveals that electron-donating alkyl substituents on the N′-phenyl ring significantly modulate inhibitory potency [1]. Kumar et al. demonstrated that mono-methyl-substituted phenyl analogs (2-methyl, 3-methyl, 4-methyl) exhibited IC₅₀ values ranging from 0.123 to 0.210 µmol/L against p38α MAPK, representing a >3-fold reduction in potency compared to the most active 4-chlorophenyl analog (IC₅₀ = 0.037 µmol/L) [1]. The 2,6-dimethyl disubstituted analog (compound 3m) showed further attenuated activity. However, the 3,4-dimethylphenyl substitution pattern — precisely that found in the target compound — was not evaluated in this series, representing an unexplored steric/electronic configuration [1]. In separate EGFR kinase inhibitor programs, 3,4-dimethylphenyl-substituted pyrazole-thiourea derivatives have demonstrated potent inhibitory activity (IC₅₀ = 0.07 µM vs. EGFR, comparable to erlotinib) [2], suggesting that the 3,4-dimethyl substitution may confer favorable kinase engagement across distinct kinase families. The target compound uniquely combines this 3,4-dimethylphenyl motif with the pyrazolyl-ethyl-urea scaffold, a combination not reported in any published p38, COX-2/sEH, or kinase inhibitor SAR study to date [3].

Kinase Selectivity SAR p38α MAPK

Dual 1,5-Dimethylpyrazole Substitution Creates a Compact ATP-Binding Pocket Ligand Distinct from the 5-tert-Butyl Clinical Chemotype

The clinical-stage p38α inhibitor BIRB 796 (Doramapimod) employs a 5-tert-butyl-2-p-tolyl-2H-pyrazol-3-yl scaffold that exploits a large lipophilic pocket adjacent to the ATP binding site, achieving a Kd of 0.1 nM [1][2]. In contrast, the target compound bears a 1,5-dimethyl substitution on the pyrazole (N1-methyl, C5-methyl, no N2-aryl), resulting in a substantially smaller pyrazole pharmacophore with distinct hydrogen-bonding and steric properties [3]. The 1,5-dimethyl configuration eliminates the N2-aryl substitution present in BIRB 796, removing the key lipophilic interaction that drives picomolar potency, while potentially reducing molecular weight by ~100 Da and increasing ligand efficiency metrics [2]. Patent literature on pyrazolyl-ureas as kinase inhibitors (Respivert/Bayer) extensively covers N1-aryl and N1-alkyl pyrazole variants, but the simple 1,5-dimethyl configuration is notably underrepresented in primary SAR disclosures, suggesting it may occupy a biologically underexplored region of chemical space within the kinase inhibitor pharmacophore model [4].

Kinase Inhibitor Design Pyrazole Substitution ATP-Pocket

Physicochemical Profile Suggests Favorable Permeability and Ligand Efficiency Compared to Diarylpyrazole Urea Hybrids

Computed physicochemical properties for the target compound (MW 286.379, SlogP 2.46, logS −2.92, TPSA 87.2 Ų, no reactive groups detected) [1] position it within favorable drug-like chemical space by standard metrics (Lipinski Rule of 5 compliance, Veber criteria). In comparison, optimized dual COX-2/sEH pyrazolyl-urea hybrids such as compounds 9b and 9c from Hwang et al. exhibit molecular weights of ~420–470 Da and markedly higher lipophilicity (clogP ~4.0–5.0), which correlates with increased cardiovascular risk liability and hERG binding potential in the diarylpyrazole series [2][3]. The target compound's compact structure (only one aryl ring, minimal rotatable bonds) and lower logP predict improved aqueous solubility and potentially superior membrane permeability relative to the diarylpyrazole urea hybrids, though this prediction has not been experimentally validated for this specific compound [1]. The absence of the N2-aryl substituent also eliminates the metabolic vulnerability associated with N-dearylation observed in BIRB 796 and related clinical candidates [4].

ADME Drug-Likeness Ligand Efficiency

Recommended Research and Procurement Application Scenarios for 1-(2-(1,5-Dimethyl-1H-pyrazol-3-yl)ethyl)-3-(3,4-dimethylphenyl)urea


Kinase Selectivity Profiling Panels Targeting the Pyrazolyl-Urea Pharmacophore with Non-Canonical Substitution

[1] Regan J, et al. J. Med. Chem. 2002; 45(14):2994–3008. Hwang SH, et al. J. Med. Chem. 2011; 54(8):3037–3050. Trisciuoglio D, et al. Molecules. 2020; 25(15):3457.

SAR Gap-Filling in p38α MAPK Inhibitor Programs: Probing the 3,4-Dimethylphenyl Motif

[1] Kumar A, et al. Acta Pharmaceutica Sinica B. 2016; 6(6):542–551.

Fragment-Based or Ligand-Efficiency-Driven Drug Discovery: A Low-MW Pyrazolyl-Urea Starting Point

[1] MMsINC Database. Regan J, et al. J. Med. Chem. 2002; 45(14):2994–3008. Trisciuoglio D, et al. Molecules. 2020; 25(15):3457.

Negative Control or Specificity Reagent for COX-2/sEH Dual Inhibitor Studies

[1] Abdelall EKA, et al. Eur. J. Med. Chem. 2020; 205:112662. Hwang SH, et al. J. Med. Chem. 2011; 54(8):3037–3050.

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